

Preparation of (S)-PF-03716556 Stock Solutions in DMSO: An Application Note

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Compound of Interest

Compound Name: (S)-PF 03716556

Cat. No.: B1679677

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Abstract

This application note provides a detailed protocol for the preparation, storage, and handling of stock solutions of (S)-PF-03716556 in dimethyl sulfoxide (DMSO). (S)-PF-03716556 is a potent and selective antagonist of the H⁺,K⁺-ATPase, also known as the proton pump.[1][2][3][4][5] Accurate preparation of stock solutions is critical for ensuring reproducible results in preclinical research and drug development. This document outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for long-term storage to maintain the compound's integrity. All quantitative data are summarized for easy reference, and diagrams illustrating the compound's mechanism of action and the experimental workflow are included.

Introduction

(S)-PF-03716556 is a reversible and competitive antagonist of the gastric H⁺,K⁺-ATPase, the enzyme responsible for gastric acid secretion.[2][6] Its high potency and selectivity make it a valuable tool for research in areas such as gastroesophageal reflux disease (GERD).[1][2][6] For in vitro and in vivo studies, it is essential to prepare concentrated stock solutions that can be accurately diluted to the final experimental concentrations. DMSO is a common solvent for this purpose due to its ability to dissolve a wide range of organic molecules, including (S)-PF-03716556.[7]

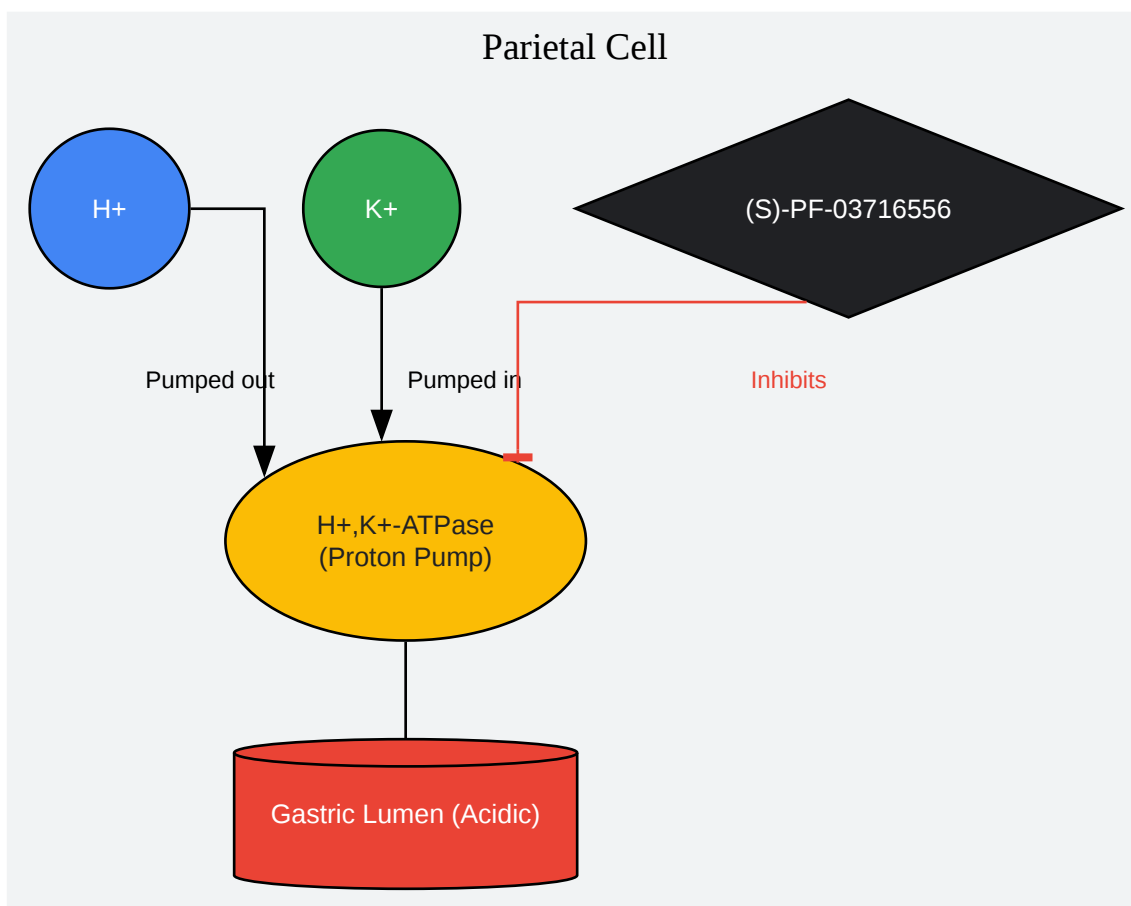
Chemical and Physical Properties

A summary of the key chemical and physical properties of (S)-PF-03716556 is provided in the table below.

Property	Value
Synonyms	PF-03716556
CAS Number	928774-43-0[1]
Molecular Formula	C ₂₂ H ₂₆ N ₄ O ₃ [3]
Molecular Weight	394.47 g/mol [3]
Appearance	White to tan powder
Purity	≥98% (HPLC)[3]
Solubility in DMSO	≥10 mg/mL
Storage (Solid)	2-8°C

Mechanism of Action: H⁺,K⁺-ATPase Inhibition

(S)-PF-03716556 exerts its effect by inhibiting the H⁺,K⁺-ATPase in parietal cells of the stomach lining. This enzyme is the final step in the secretion of gastric acid. By competitively and reversibly binding to the H⁺,K⁺-ATPase, (S)-PF-03716556 effectively reduces the translocation of H⁺ ions into the gastric lumen, thereby decreasing the acidity of the stomach. [1][2]



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